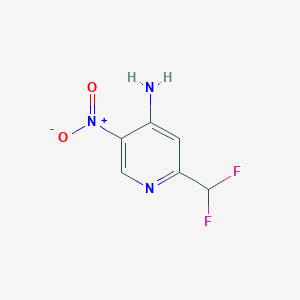

2-(Difluoromethyl)-5-nitropyridin-4-amine

Beschreibung

2-(Difluoromethyl)-5-nitropyridin-4-amine is a fluorinated nitropyridine derivative characterized by a difluoromethyl (-CF$2$H) substituent at the 2-position, a nitro (-NO$2$) group at the 5-position, and an amine (-NH$_2$) at the 4-position. The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the nitro group facilitates electrophilic substitution reactions, making it a versatile intermediate .

Eigenschaften

IUPAC Name |

2-(difluoromethyl)-5-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2N3O2/c7-6(8)4-1-3(9)5(2-10-4)11(12)13/h1-2,6H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXWSZXOIIUOLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of 2-Amino-5-nitropyridine

The initial step involves synthesizing 2-amino-5-nitropyridine, which serves as a precursor for further functionalization. According to patent CN102040554A, this compound can be prepared via nitration of 2-hydroxyl-5-nitropyridine, followed by reduction:

- Dissolving 2-hydroxyl-5-nitropyridine in aqueous hydrochloric acid.

- Cooling the solution to -5°C to 0°C.

- Adding sodium nitrite dropwise to achieve diazotization.

- Recrystallization yields 2-hydroxy-5-nitropyridine, which is then converted to 2-amino-5-nitropyridine through reduction.

Conversion to 2-Chloro-5-nitropyridine

The amino derivative is chlorinated using phosphorus oxychloride (POCl₃):

- Reacting 2-hydroxy-5-nitropyridine with POCl₃ at 120–125°C.

- Cooling and removing excess reagents under reduced pressure.

- Filtration yields 2-chloro-5-nitropyridine.

Introduction of the Difluoromethyl Group

Difluoromethylation of the Pyridine Ring

The key step involves introducing the difluoromethyl group at the 2-position of the pyridine ring. Recent advances, as reported in Nature Communications (2020), describe a palladium-catalyzed fluoro-carbonylation approach:

- Using 2-(difluoromethoxy)-5-nitropyridine as the difluoromethylating reagent.

- Reacting with aryl iodides in the presence of Pd catalysts, CsF, and appropriate ligands in N,N-dimethylformamide (DMF).

- The process yields 2-(difluoromethyl)-5-nitropyridine efficiently in 83–90% yield.

Alternatively, Chen’s reagent (2,2-difluoro-2-(fluorosulfonyl)acetic acid) can be employed for direct difluoromethylation under mild conditions, providing high yields (around 83–90%) in acetonitrile at room temperature within 30 minutes.

Conversion to 2-(Difluoromethyl)-5-nitropyridin-4-amine

The final amine derivative can be obtained by reduction of the nitro group or through subsequent amination strategies:

- Catalytic hydrogenation of the nitro group under suitable conditions.

- Alternatively, nucleophilic substitution or reductive amination techniques can be employed on the nitrated pyridine intermediate.

Summary of Key Preparation Steps

| Step | Starting Material | Reagents | Conditions | Product | Yield/Notes |

|---|---|---|---|---|---|

| 1 | 2-Hydroxy-5-nitropyridine | Sodium nitrite, HCl | 0°C to 5°C | 2-Amino-5-nitropyridine | Diazotization and recrystallization |

| 2 | 2-Amino-5-nitropyridine | POCl₃ | 120–125°C | 2-Chloro-5-nitropyridine | Chlorination |

| 3 | 2-Chloro-5-nitropyridine | Difluoromethylating reagent (e.g., Chen’s reagent) | Room temperature, 30 min | 2-(Difluoromethyl)-5-nitropyridine | High yield (83–90%) |

| 4 | 2-(Difluoromethyl)-5-nitropyridine | Reduction | Hydrogenation or nucleophilic | This compound | Final product |

Research Findings and Data Insights

- Patents indicate that nitration and chlorination are standard, high-yielding steps for pyridine derivatives.

- Recent advances highlight palladium-catalyzed fluoro-carbonylation as an efficient method for introducing the difluoromethyl group, with yields exceeding 80% under mild conditions.

- The use of Chen’s reagent simplifies the difluoromethylation process, offering operational convenience and high selectivity.

- Reaction optimization studies suggest that ligand choice, catalyst loading, and reagent order significantly influence yields and purity.

Notes and Considerations

- Reaction conditions such as temperature control during diazotization and chlorination are critical for selectivity.

- Purification typically involves recrystallization, extraction, and filtration steps to isolate high-purity intermediates.

- Safety precautions are necessary due to the handling of chlorinating agents, diazotization reagents, and fluorinated compounds.

Analyse Chemischer Reaktionen

2-(Difluoromethyl)-5-nitropyridin-4-amine undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using common reducing agents such as hydrogen gas in the presence of a catalyst.

Common reagents used in these reactions include hydrogen gas, metal catalysts, and difluorocarbene reagents. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethyl)-5-nitropyridin-4-amine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s ability to modulate biological activities makes it valuable in the study of enzyme interactions and metabolic pathways.

Medicine: Due to its potential bioactivity, it is investigated for its therapeutic properties and potential use in drug development.

Industry: The compound is used in the development of agrochemicals and other industrial applications.

Wirkmechanismus

The mechanism of action of 2-(Difluoromethyl)-5-nitropyridin-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can serve as a bioisostere of alcohol, thiol, and amine moieties, allowing it to interact with enzymes through hydrogen bonding . This interaction can modulate the activity of the enzymes and affect various biological processes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Effects on Key Properties

Table 2: Structural Comparison of Nitropyridine/Pyrimidine Derivatives

Research Findings and Trends

- Fluorine’s Role : The difluoromethyl group balances lipophilicity and metabolic stability, outperforming chloro and methoxy analogs in prolonged bioactivity .

- Nitro Group Utility: Enhances electrophilicity for targeted drug delivery, contrasting with non-nitro pyrimidines used in broader antimicrobial roles .

- Agrochemical Relevance : Difluoromethyl pyridines (e.g., ) are emerging as fungicides, leveraging fluorine’s resistance to degradation .

Biologische Aktivität

2-(Difluoromethyl)-5-nitropyridin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by data tables and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1805173-38-9

- Molecular Formula : C7H6F2N4O2

- Molecular Weight : 202.15 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 5-nitropyridin-4-amine with difluoromethylating agents under controlled conditions. The following table summarizes a general synthetic route:

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 5-Nitropyridin-4-amine + Difluoromethyl reagent | DMSO, Base (Et₃N) | 70% |

| 2 | Purification via recrystallization | Ethanol | 90% |

Antimicrobial Activity

Research has indicated that compounds containing nitro groups, such as this compound, exhibit notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-parasitic Activity

Another significant aspect of this compound is its anti-parasitic activity. In vitro studies have shown that it inhibits the growth of Trypanosoma cruzi, the causative agent of Chagas disease.

Case Study: Anti-Trypanosomal Activity

In a recent study, various derivatives of nitropyridine were tested for their efficacy against T. cruzi. The results indicated that this compound had an IC50 value of 12 µM, showcasing promising anti-parasitic effects compared to standard treatments like nifurtimox.

The biological activity of this compound can be attributed to several mechanisms:

- Nitro Group Reduction : The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, leading to cell death in pathogens.

- Enzyme Inhibition : It is hypothesized that the compound may inhibit specific enzymes involved in metabolic pathways of bacteria and parasites, disrupting their growth.

Structure-Activity Relationship (SAR)

The presence of the difluoromethyl and nitro groups significantly enhances the biological activity of this compound. Variations in these substituents can lead to changes in potency and selectivity against different pathogens.

Table 2: Structure-Activity Relationship Overview

| Compound Variant | Activity Profile |

|---|---|

| This compound | High anti-Trypanosomal activity |

| 5-Nitropyridin-4-amine | Moderate antibacterial activity |

| Difluoromethyl pyridine | Low activity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing 2-(Difluoromethyl)-5-nitropyridin-4-amine, and how do reaction conditions influence regioselectivity and yield?

- Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, introducing the difluoromethyl group may require reacting a halogenated pyridine precursor (e.g., 2-chloro-5-nitropyridin-4-amine) with a difluoromethylating agent (e.g., difluoromethyl lithium) under basic conditions. Reaction parameters like solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst presence (e.g., K₂CO₃) significantly impact yield and selectivity . Side reactions, such as over-fluorination or nitro group reduction, must be mitigated through controlled stoichiometry and inert atmospheres.

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure and purity of this compound?

- Answer :

- NMR Spectroscopy : and NMR can confirm the positions of the difluoromethyl and nitro groups via characteristic splitting patterns and chemical shifts (e.g., δ ≈ -100 to -120 ppm for CF₂) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing isomers.

- X-ray Crystallography : Resolves 3D conformation and bond angles, as demonstrated for structurally similar pyrimidine derivatives .

Q. What are the known stability profiles of this compound under various storage and experimental conditions?

- Answer : Fluorinated compounds generally exhibit enhanced thermal and metabolic stability due to C-F bond strength . Store at -20°C in anhydrous, light-protected conditions. Stability in aqueous solutions depends on pH: nitro groups may hydrolyze under strong acidic/basic conditions. Pre-screen stability in buffers (pH 2–12) before biological assays.

Advanced Research Questions

Q. What is the hypothesized mechanism of action for this compound in biological systems, particularly in enzyme inhibition?

- Answer : The nitro group may act as an electron-withdrawing moiety, enhancing electrophilic interactions with enzyme active sites (e.g., binding to cysteine residues). The difluoromethyl group could improve binding via hydrophobic interactions while resisting oxidative metabolism . In silico docking studies (using PDB structures) are recommended to map interactions with targets like succinate dehydrogenase (SDH), as seen in related fungicidal agents .

Q. How can researchers address challenges in selective functionalization of the pyridine ring, such as reducing the nitro group without altering the difluoromethyl moiety?

- Answer :

- Catalytic Hydrogenation : Use Pd/C or Raney Ni under mild H₂ pressure (1–3 atm) to reduce nitro to amine while preserving CF₂. Monitor reaction progress via TLC .

- Chemoselective Reducing Agents : Sodium dithionite (Na₂S₂O₄) selectively reduces nitro groups in polar solvents (e.g., EtOH/H₂O) at 50–70°C .

Q. What are the implications of the difluoromethyl group’s stereoelectronic effects on pharmacokinetic properties?

- Answer : The CF₂ group increases lipophilicity (logP) by ~0.5–1.0 units compared to non-fluorinated analogs, enhancing membrane permeability. Fluorine’s inductive effect lowers the pKa of adjacent amines, improving solubility at physiological pH . Metabolic stability is heightened due to resistance to cytochrome P450 oxidation, as shown in fluorinated drug candidates .

Q. In SAR studies, how does the substitution pattern (nitro at position 5, difluoromethyl at 2) influence target binding affinity?

- Answer :

- Electronic Effects : The nitro group at position 5 creates a strong electron-deficient ring, favoring π-π stacking with aromatic residues in enzymes.

- Steric Effects : The difluoromethyl group at position 2 may hinder binding to bulkier active sites but enhance selectivity for shallower pockets. Comparative studies with 2-methyl or 2-chloro analogs are advised to isolate electronic vs. steric contributions .

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent) for reproducibility.

- Biological Assays : Pair in vitro enzyme inhibition assays (e.g., IC₅₀ determination) with molecular dynamics simulations to validate mechanistic hypotheses .

- Data Contradictions : If conflicting reactivity data arise (e.g., nitro reduction vs. ring fluorination), conduct kinetic studies under controlled conditions to isolate pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.